4-Bromo-3-methoxyphenol
Overview
Description
Synthesis Analysis
4-Bromo-3-methoxyphenol and related compounds have been synthesized through various methods. For example, a study presents the synthesis and characterization of related compounds via spectroscopic techniques and single crystal X-ray diffraction, indicating methods for obtaining bromophenol derivatives efficiently (Demircioğlu et al., 2019). Another approach involves the total synthesis of biologically active, naturally occurring dibromo compounds starting from dimethoxyphenyl)methanol, highlighting the steps and yields in obtaining specific bromophenol structures (Akbaba et al., 2010).
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-methoxyphenol and its derivatives has been elucidated using techniques like X-ray diffraction and spectroscopy. For instance, the intramolecular and intermolecular interactions of certain bromophenol compounds were analyzed, showing the importance of hydrogen bonding and π-π stacking interactions in crystal packing (Yıldırım, 2021).
Chemical Reactions and Properties
The chemical reactions involving 4-Bromo-3-methoxyphenol derivatives can include halocyclization and demethylation. A study on the synthesis of spiro[4.5]trienones through intramolecular ipso-halocyclization of related compounds underlines the conditions and effectiveness of such reactions (Zhang & Larock, 2005). Additionally, the regioselective O-demethylation of aryl methyl ethers to obtain specific arylphenols is discussed, demonstrating the chemical versatility of bromophenol compounds (Akbaba et al., 2010).
Physical Properties Analysis
The physical properties of 4-Bromo-3-methoxyphenol derivatives, such as vapor pressure, vaporization, and sublimation enthalpies, are crucial for understanding their behavior in various environments. Research into methoxyphenols and their hydrogen-bonded complexes provides insight into these properties through thermochemical and spectroscopic studies, contributing to the knowledge of their stability and interactions (Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-Bromo-3-methoxyphenol, including reactivity and potential for forming complexes with metals, can be explored through computational studies. DFT computational studies offer insights into the molecular structure, electrostatic potential, and reactivity of bromophenol derivatives, highlighting their potential as ligands in metal complexes and their stability and hardness (Tanak, 2019).
Scientific Research Applications
DNA Binding Agent : A synthesized compound related to 4-Bromo-3-methoxyphenol shows potential as a DNA binding agent, useful in nucleic acid synthesis and DNA repair (Demircioğlu et al., 2019).
Carbonic Anhydrase Inhibitory Properties : Novel bromophenols, including derivatives of 4-Bromo-3-methoxyphenol, exhibit carbonic anhydrase inhibitory properties. This could benefit treatments for conditions like glaucoma, epilepsy, ulcers, neurological disorders, and osteoporosis (Balaydın et al., 2012).
Natural Antioxidants : Compounds from the marine red alga Rhodomela confervoides, which include bromophenols, have shown potent scavenging activity against radicals. This suggests potential as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).
Antioxidant and Anticancer Potential : Methylated and acetylated derivatives of bromophenols demonstrate significant antioxidant and anticancer potential, warranting further investigation for drug development (Dong et al., 2022).
Water Detoxification : The electrochemical reduction and oxidation of 4-bromophenol with specific catalytic cathodes have been effective in removing the compound from water, reducing its toxicity and ensuring overall detoxification (Xu et al., 2018).
Hydrogen Bond Analysis : Research on (E)-2-[(bromophenyl)iminomethyl]-4-methoxyphenols, related to 4-Bromo-3-methoxyphenol, shows the importance of intramolecular hydrogen bonds in their crystal packing and structure (Ozek et al., 2007).
Thermodynamic Properties : Studies on methoxyphenols and dimethoxybenzenes, including compounds like 4-Bromo-3-methoxyphenol, have explored their intermolecular and intramolecular hydrogen bonds, which influence their thermodynamic properties and structures (Varfolomeev et al., 2010).
Safety And Hazards
4-Bromo-3-methoxyphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-bromo-3-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDZUCNMZXCLJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324513 | |
Record name | 4-Bromo-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methoxyphenol | |
CAS RN |
102127-34-4 | |
Record name | 4-Bromo-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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